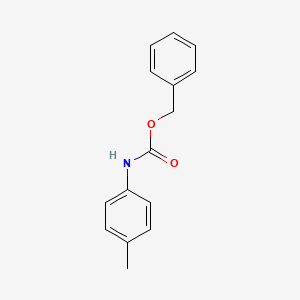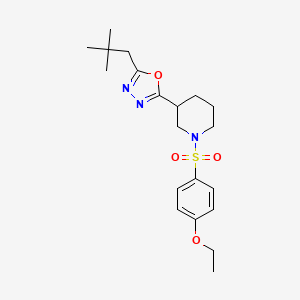![molecular formula C23H25ClN2O3 B14125581 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Chlorophenoxy Intermediate
- React 4-chlorophenol with an appropriate alkylating agent (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) to form 4-chlorophenoxyethane.
- Reaction conditions: Reflux in an organic solvent such as acetone or ethanol.
-
Synthesis of the Quinoline Derivative
- Condense 2,6-dimethyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 6,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde.
- Reaction conditions: Reflux in ethanol.
-
Coupling of Intermediates
- React the chlorophenoxyethane with the quinoline derivative in the presence of a coupling agent (e.g., EDCI) to form the desired amide linkage.
- Reaction conditions: Room temperature in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
-
Reduction
- Reduction of the quinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution
- The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base (e.g., sodium hydroxide) in an organic solvent.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
-
Biology
- Study of its effects on cellular processes and pathways.
- Use as a tool compound in biochemical assays.
-
Materials Science
- Exploration of its properties as a building block for advanced materials.
- Potential use in the synthesis of polymers or nanomaterials.
-
Industry
- Application in the development of agrochemicals or specialty chemicals.
- Use in the formulation of coatings or adhesives.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
-
Binding to Enzymes
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity through competitive or non-competitive inhibition.
-
Receptor Interaction
- Binding to receptors on the cell surface or within the cell.
- Modulating receptor activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide shares structural similarities with other quinoline derivatives and chlorophenoxy compounds, such as:
- 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide.
- 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide.
Uniqueness
- The unique combination of the chlorophenoxy group and the quinoline moiety in this compound provides distinct chemical properties and potential applications.
- Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H25ClN2O3 |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H25ClN2O3/c1-14-11-17-13-16(21(27)26-20(17)12-15(14)2)9-10-25-22(28)23(3,4)29-19-7-5-18(24)6-8-19/h5-8,11-13H,9-10H2,1-4H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
CVYWVKWARWQWLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


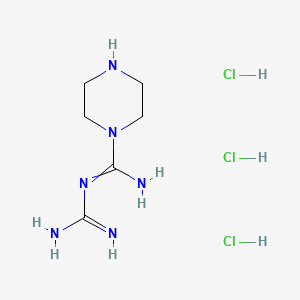
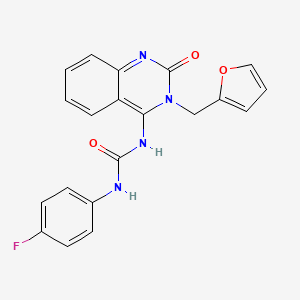
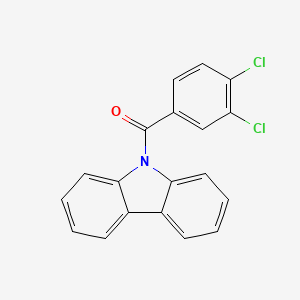
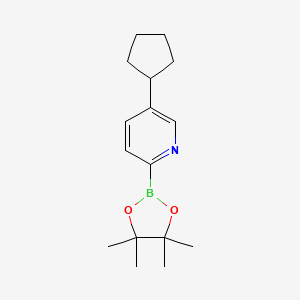
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)


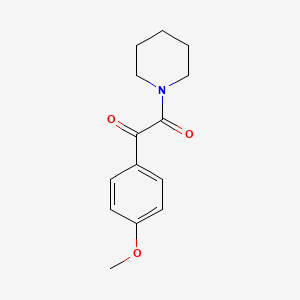
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14125562.png)
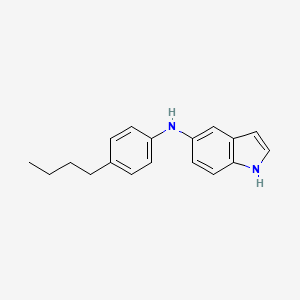
![N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)
